Scammonin I Scammonin I Scammonin VII is a resin glycoside from Convolvulus scammonia.
Brand Name: Vulcanchem
CAS No.: 145108-33-4
VCID: VC0542731
InChI: InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+
SMILES: CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
Molecular Formula: C50H84O21
Molecular Weight: 1021.2 g/mol

Scammonin I

CAS No.: 145108-33-4

Cat. No.: VC0542731

Molecular Formula: C50H84O21

Molecular Weight: 1021.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Scammonin I - 145108-33-4

Specification

CAS No. 145108-33-4
Molecular Formula C50H84O21
Molecular Weight 1021.2 g/mol
IUPAC Name [30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate
Standard InChI InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+
Standard InChI Key DGRGOOVTCYVEDQ-KIBLKLHPSA-N
Isomeric SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O
SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
Canonical SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
Appearance Solid powder

Introduction

Structural Characterization of Scammonin I

Molecular Architecture

Scammonin I (C<sub>50</sub>H<sub>84</sub>O<sub>21</sub>) is a resin glycoside comprising a glycosidic acid (scammonic acid A) esterified with organic acids, including tiglic acid and isobutyric acid . The molecule features a macrocyclic ester structure formed via intramolecular esterification between the hydroxyl group at position 3 of the rhamnose (Rha) unit and the carboxylic acid moiety of scammonic acid A . This configuration creates a 27-membered lactone ring, a hallmark of resin glycosides .

The glycosidic backbone consists of four monosaccharide units:

  • Quinovose (Qui): A 6-deoxyglucose residue.

  • Rhamnose (Rha): A 6-deoxymannose unit acylated with isobutyric acid at position 2 .

  • Glucose (Glc): Linked via β-1,2 glycosidic bonds.

  • Terminal Quinovose (Qui'): Esterified with tiglic acid at position 4 .

The aglycone, scammonic acid A, is 11(S)-hydroxyhexadecanoic acid, which undergoes esterification with the oligosaccharide chain at position 11 .

Table 1: Key Structural Features of Scammonin I

PropertyDescriptionSource
Molecular FormulaC<sub>50</sub>H<sub>84</sub>O<sub>21</sub>
Molecular Weight1021.2 g/mol
Glycosidic Acid11(S)-Hydroxyhexadecanoic acid (scammonic acid A)
Esterifying AcidsTiglic acid, isobutyric acid
Sugar UnitsQuinovose, rhamnose, glucose, terminal quinovose
Macrocyclic Ring Size27-membered lactone

Isolation and Natural Occurrence

Plant Sources

Scammonin I is predominantly isolated from:

  • Convolvulus scammonia: A Mediterranean plant traditionally used as a purgative .

  • Ipomoea purga: Known as jalap, native to Central America .

Extraction and Purification

The isolation process involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Alkaline hydrolysis of the crude resin yields scammonic acid A and organic acids, facilitating structural analysis . High-performance liquid chromatography (HPLC) has been employed to separate Scammonin I from related glycosides (e.g., Scammonins III–VI) .

Physicochemical Properties

Spectral Data

  • Mass Spectrometry: Negative-ion FAB-MS of Scammonin I heptaacetate ([M-H]<sup>−</sup> at m/z 1299) confirms its molecular formula .

  • NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 5.33 (H-4 of Qui'), δ 6.27 (H-2 of Rha), and δ 5.57 (H-3 of Rha) indicate acylation sites .

  • Infrared (IR): Absence of hydroxyl absorption bands in acetylated derivatives confirms esterification .

Table 2: Spectral Characteristics of Scammonin I

TechniqueKey ObservationsSource
FAB-MS[M-H]<sup>−</sup> at m/z 1299
<sup>1</sup>H NMRδ 5.33 (Qui' H-4), δ 6.27 (Rha H-2)
IR1740 cm<sup>−1</sup> (ester C=O stretch)

Computed Properties

  • Exact Mass: 1020.550 g/mol .

  • Polar Surface Area (PSA): 294.35 Ų .

  • LogP: 2.4967, indicating moderate lipophilicity .

Biological Activity and Traditional Uses

Pharmacological Effects

Scammonin I is historically recognized for its purgative activity, attributed to its ability to stimulate intestinal motility . The macrocyclic ester structure may interact with ion channels or mucosal receptors, though mechanistic studies remain limited .

Analytical and Synthetic Challenges

Structural Elucidation

The complexity of Scammonin I necessitates multi-technique approaches:

  • HR-MS/MS: Resolves fragment ions for sugar sequencing.

  • Heteronuclear Correlation (HETCOR): Maps <sup>1</sup>H-<sup>13</sup>C couplings to assign acylated positions .

Synthetic Feasibility

Total synthesis remains impractical due to the molecule’s stereochemical complexity. Semi-synthetic modification of scammonic acid A derivatives is an active research area .

Applications and Future Directions

Research Limitations

  • Source Availability: Scammony roots are regionally restricted, complicating large-scale extraction.

  • Toxicity Profile: Requires rigorous in vivo safety assessments.

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